molecular formula C22H26ClFN2O3S B297431 N-cycloheptyl-2-{N-[(2-fluorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide

N-cycloheptyl-2-{N-[(2-fluorophenyl)methyl]-4-chlorobenzenesulfonamido}acetamide

Cat. No.: B297431
M. Wt: 453 g/mol
InChI Key: WNBMGKZRANWYDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide involves multiple steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to ensure the desired reaction pathway.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action include binding to the active site of enzymes, altering receptor conformation, and modulating signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide include:

The uniqueness of 2-[(4-chlorophenyl)sulfonylamino]-N-cycloheptylacetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C22H26ClFN2O3S

Molecular Weight

453 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-[(2-fluorophenyl)methyl]amino]-N-cycloheptylacetamide

InChI

InChI=1S/C22H26ClFN2O3S/c23-18-11-13-20(14-12-18)30(28,29)26(15-17-7-5-6-10-21(17)24)16-22(27)25-19-8-3-1-2-4-9-19/h5-7,10-14,19H,1-4,8-9,15-16H2,(H,25,27)

InChI Key

WNBMGKZRANWYDG-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1CCCC(CC1)NC(=O)CN(CC2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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